molecular formula C25H27FN4O2S B2855514 4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(2-fluorophenyl)methyl]benzamide CAS No. 1207003-54-0

4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(2-fluorophenyl)methyl]benzamide

Cat. No.: B2855514
CAS No.: 1207003-54-0
M. Wt: 466.58
InChI Key: RTNFFUUZQDKFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a 1H-imidazole core substituted at position 2 with a sulfanyl-linked cyclohexylcarbamoylmethyl group. The N-benzamide moiety is further modified with a 2-fluorobenzyl group. Synthesis likely involves multi-step reactions, including nucleophilic substitutions and coupling strategies, as seen in analogous compounds .

Properties

IUPAC Name

4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN4O2S/c26-22-9-5-4-6-19(22)16-28-24(32)18-10-12-21(13-11-18)30-15-14-27-25(30)33-17-23(31)29-20-7-2-1-3-8-20/h4-6,9-15,20H,1-3,7-8,16-17H2,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNFFUUZQDKFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(2-fluorophenyl)methyl]benzamide involves multiple steps, including the formation of intermediate compoundsThe final step involves the attachment of the fluorobenzyl and benzamide groups under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(2-fluorophenyl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted benzamides. These products can be further utilized in various applications, including drug development and material science .

Scientific Research Applications

4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(2-fluorophenyl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(2-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Imidazole Substituents

2-({[(Cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide (CAS: 2183348-18-5)
  • Structural Differences : The cyclohexylmethyl carbamoyl group replaces the cyclohexylcarbamoyl in the target compound. The imidazole is attached to a phenyl ring rather than directly to the benzamide.
  • Molecular Weight : 448.58 g/mol (vs. ~465 g/mol estimated for the target compound).
  • Key Features : Increased steric bulk from the phenyl-imidazole linkage may reduce membrane permeability compared to the target compound’s direct benzamide-imidazole connection .
N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide
  • Structural Differences : Lacks the sulfanyl-cyclohexylcarbamoyl group but shares the imidazole-benzamide core.
  • Biological Activity : Demonstrated potent anticancer activity against cervical cancer cells, highlighting the importance of the imidazole-benzamide scaffold in cytotoxicity .

Analogues with Sulfur-Containing Substituents

2-(Pyrrolidinthiocarbonylthio)-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide (5b)
  • Structural Differences : Features a dithiocarbamoyl group instead of the sulfanyl-cyclohexylcarbamoyl chain. The acetamide backbone differs from the benzamide in the target compound.
  • Biological Activity : Exhibited significant antifungal activity (MIC₅₀ = 12.5 μg/mL against Candida albicans), suggesting sulfur-containing groups enhance antifungal potency .
  • ADME Properties : Predicted logP values (~3.2) indicate moderate lipophilicity, comparable to the target compound’s estimated logP (~3.5–4.0) due to the cyclohexyl group .

Fluorinated Analogues

N-(4-Fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide
  • Structural Differences : Contains a nitroimidazole and acetamide group instead of the benzamide-imidazole system.
  • Synthesis : Prepared via coupling of 2-(2-nitroimidazolyl)acetic acid with 4-fluorobenzylamine, illustrating the versatility of fluorinated amines in imidazole derivatization .

Antifungal and Antimicrobial Activity

  • Target Compound: While direct data are unavailable, the sulfanyl group and fluorobenzyl moiety may enhance binding to fungal cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase), similar to compound 5b .
  • Analogues :
    • 5b : MIC₅₀ = 12.5 μg/mL (C. albicans) .
    • N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide : Antifungal activity linked to sulfonamide groups .

Anticancer Activity

  • N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide : Highlighted the role of halogenated aryl groups in enhancing cytotoxicity .
  • Target Compound : The cyclohexyl group may improve tumor penetration via increased lipophilicity, while the fluorobenzyl group could modulate pharmacokinetics.

Physicochemical and ADME Properties

Compound Molecular Weight (g/mol) logP (Predicted) Water Solubility Key Substituents Impacting ADME
Target Compound ~465 ~3.5–4.0 Low Cyclohexyl (↑ lipophilicity)
2-({[(Cyclohexylmethyl)... 448.58 ~3.2 Moderate Phenyl-imidazole (↑ steric bulk)
5b ~420 ~3.2 Moderate Dithiocarbamoyl (polarity)

Biological Activity

Overview

4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(2-fluorophenyl)methyl]benzamide is a complex organic compound that combines imidazole, thiophene, and benzamide moieties. This unique structure suggests potential biological activities that are of interest in medicinal chemistry, particularly in drug development and therapeutic applications.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C23H26N4O2S2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazole ring is known for its role in enzyme modulation, while the thiophene and benzamide groups enhance binding affinity and specificity. This multi-target interaction profile may lead to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For example, derivatives of benzimidazole have been shown to possess activity against both Gram-positive and Gram-negative bacteria, suggesting that the target compound may also have similar effects .

Anticancer Potential

Imidazole derivatives have been extensively studied for their anticancer properties. The compound's structure allows it to interfere with cellular pathways involved in cancer cell proliferation. In vitro studies on related compounds have demonstrated inhibition of cell growth in various cancer cell lines, including colorectal carcinoma .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
MetronidazoleMetronidazoleAntimicrobial
ClotrimazoleClotrimazoleAntifungal
Benzamide DerivativesBenzamideAnticancer

The unique combination of imidazole, thiophene, and benzamide moieties in the target compound distinguishes it from other known derivatives, potentially leading to novel therapeutic applications.

Study 1: Antimicrobial Evaluation

A study conducted on imidazole derivatives revealed that compounds structurally related to the target compound exhibited significant antimicrobial activity against various bacterial strains. The assessment was performed using a tube dilution technique, demonstrating effective inhibition at low concentrations .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer potential of related compounds, it was found that certain derivatives inhibited the growth of human colorectal carcinoma cells via mechanisms involving apoptosis and cell cycle arrest. The results indicated that modifications in the chemical structure could enhance potency against specific cancer types .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

The compound’s synthesis likely involves multi-step reactions, including:

  • Imidazole core formation : Cyclocondensation of thiourea derivatives with α-halo ketones under controlled pH (6–7) and temperature (60–80°C) .
  • Sulfanyl-acetamide linkage : Thioether coupling using carbamoylmethylthiol intermediates with activating agents like EDCI/HOBt in DMF .
  • Final benzamide assembly : Amide bond formation between the imidazole-sulfanyl intermediate and 2-fluorobenzylamine via HATU-mediated coupling . Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR .

Q. Which spectroscopic techniques are critical for structural validation?

  • 1H/13C NMR : Assign peaks for the imidazole protons (δ 7.2–7.8 ppm), sulfanyl methylene (δ 3.5–4.0 ppm), and fluorophenyl signals (δ 6.8–7.4 ppm with coupling constants J = 8–10 Hz for fluorine) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
  • X-ray crystallography (if crystals form): Resolve cyclohexylcarbamoyl and fluorophenyl spatial arrangements .

Q. How can preliminary biological activity be assessed?

  • In vitro assays :
  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
    • Computational docking : Use Glide XP (Schrödinger) to predict binding to targets like EGFR or CYP450, validating with MD simulations .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products?

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) for amide coupling efficiency vs. side hydrolysis .
  • Catalyst selection : Compare HATU, EDCI, and DCC for coupling yields (HATU typically offers >85% yield in DMF at 25°C) .
  • Real-time monitoring : Employ inline FTIR or Raman spectroscopy to track imidazole ring formation and adjust stoichiometry .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

  • False positives in docking : Cross-validate with SPR (surface plasmon resonance) to measure actual binding kinetics .
  • Metabolic interference : Use LC-MS to identify metabolites in hepatic microsome assays that may deactivate the compound .
  • Epistructural analysis : Compare electrostatic potential maps (DFT calculations) with experimental logP values to assess membrane permeability mismatches .

Q. What strategies elucidate the mechanism of action?

  • Enzyme inhibition assays : Measure IC50 against kinases (e.g., PKA, PKC) using radiometric or fluorescence-based kits .
  • Cellular thermal shift assay (CETSA) : Identify target proteins by monitoring thermal stabilization upon ligand binding .
  • Cryo-EM/X-ray co-crystallization : Resolve ligand-target complexes (e.g., with tubulin or topoisomerase II) to map binding pockets .

Methodological Recommendations

  • Synthetic Challenges : The cyclohexylcarbamoyl group may sterically hinder coupling; pre-activate intermediates with TBTU .
  • Biological Assay Pitfalls : Fluorophenyl derivatives often show fluorescence interference; use luminescence-based assays instead .
  • Data Reproducibility : Share raw NMR/HPLC files via repositories like Zenodo to enable peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.